molecular formula C11H11FN4O2 B1372326 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid CAS No. 1118787-16-8

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Cat. No. B1372326
CAS RN: 1118787-16-8
M. Wt: 250.23 g/mol
InChI Key: HGXHEJIMLZVGRV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid (FMTPA) is a versatile organic compound with a variety of applications in the chemical, pharmaceutical, and biological fields. It is a derivative of the tetrazole group of compounds, which are known for their ability to form strong bonds with other molecules. FMTPA has been studied extensively for its potential use in drug discovery and development, as well as for its biochemical and physiological effects.

Scientific Research Applications

Automated Radiopharmaceutical Production

  • Application: Automated synthesis of a radiopharmaceutical, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), for PET imaging sphingosine-1 phosphate receptor 1 (S1P1).
  • Significance: This synthesis was validated under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for Investigational New Drug (IND) applications in human studies (Luo et al., 2019).

Hypoxia Imaging in Tumors

  • Application: Synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissue.
  • Significance: This approach, differing from traditional radiotracers, hypothesizes tracer transport into cells via amino acid transporters, potentially offering new insights in tumor imaging (Malik et al., 2012).

Synthesis of Arylindole Carboxylic Amides

  • Application: Synthesis of 2‐Arylindole‐4‐Carboxylic Amides including derivatives like [2‐(4‐Fluorophenyl)‐1H‐Indol‐4‐YL]‐1‐Pyrrolidinylmethanone.
  • Significance: This research adds to the growing understanding of arylindole carboxylic amides and their potential applications in various fields of chemistry and pharmacology (Kuethe & Beutner, 2009).

Inhibitor of Mycolic Acid Biosynthesis

  • Application: Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and related compounds as potential inhibitors of mycolic acid biosynthesis.
  • Significance: These compounds offer a new avenue for exploring treatments against mycobacterial infections, contributing to the field of antibacterial research (Hartmann et al., 1994).

Synthesis of Pyrazolyl Propanoic Acids

  • Application: Regiospecific synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and related compounds.
  • Significance: The intricate synthesis and structure determination of these compounds expand the chemical repertoire and have potential implications in the development of novel therapeutic agents (Kumarasinghe, Hruby & Nichol, 2009).

Isostructural Thiazole Synthesis

  • Application: Synthesis of isostructural thiazoles with a focus on derivatives containing 4-fluorophenyl groups.
  • Significance: The structural characterization of these compounds provides valuable insights into molecular conformation and potential applications in pharmaceutical chemistry (Kariuki, Abdel-Wahab & El‐Hiti, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXHEJIMLZVGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178012
Record name α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

CAS RN

1118787-16-8
Record name α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(4-Fluorophenyl)methyl]-5-methyl-1H-tetrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 2
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 3
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 4
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 5
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 6
3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

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